8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The exact mode of action of This compound Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridine derivatives have been used in the treatment of tuberculosis, indicating that they may affect the biochemical pathways related to this disease .
Result of Action
The molecular and cellular effects of the action of This compound Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one common method includes the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone . These reactions are often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-b]pyridazine: Studied for its potential as an anti-inflammatory agent.
Imidazo[1,2-c]pyridine: Explored for its use in material science and medicinal chemistry
Uniqueness: 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique structural features and the specific biological activities it exhibits
Properties
IUPAC Name |
8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWQVXISYYFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN2C1=NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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